molecular formula C15H19F3N6O B6448468 1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine CAS No. 2549033-68-1

1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine

Katalognummer: B6448468
CAS-Nummer: 2549033-68-1
Molekulargewicht: 356.35 g/mol
InChI-Schlüssel: NSZQHUFZGCUJHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a trifluoromethyl (CF₃) group and at position 6 with a pyrrolidin-3-amine moiety further modified by an oxan-4-yl (tetrahydropyran-4-yl) group. The pyrrolidine-oxane substituent at position 6 combines a five-membered amine ring with an oxygen-containing tetrahydropyran, which may improve solubility and modulate steric interactions .

Eigenschaften

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N6O/c16-15(17,18)14-21-20-13-2-1-12(22-24(13)14)19-10-3-6-23(9-10)11-4-7-25-8-5-11/h1-2,10-11H,3-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZQHUFZGCUJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrrolidine ring, a triazole moiety, and a trifluoromethyl group. Its molecular formula is C18H17F3N4OC_{18}H_{17}F_3N_4O, which contributes to its unique chemical behavior and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to 1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine exhibit various biological activities:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, thus influencing their activity and function.
  • Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown promising antimicrobial effects against various pathogens. This suggests potential applications in treating infectious diseases.
  • Neuroprotective Effects : Certain studies have indicated that similar triazole-containing compounds can provide neuroprotective benefits, potentially useful in neurodegenerative diseases.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Kinase InhibitionInhibits specific kinases involved in cell signaling pathways
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectionReduces oxidative stress in neuronal cells

Case Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated that certain modifications to the triazole structure significantly enhanced inhibitory potency.

Case Study 2: Antimicrobial Effects

In a clinical trial assessing the efficacy of pyrrolidine derivatives against resistant bacterial strains, 1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound's structure suggests it may interact effectively with bacterial cell membranes or enzymes involved in cell wall synthesis.
Activity TypePotential Mechanism
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInhibition of specific cancer pathways

Drug Development

Research indicates that this compound could serve as a lead compound in drug development due to its structural diversity and biological activity. The trifluoromethyl group often enhances metabolic stability and bioavailability.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, its interaction with kinases could be explored for therapeutic applications in cancer treatment.

Material Science

Due to its unique chemical structure, the compound can be utilized in developing new materials with specific properties, such as improved thermal stability or solubility.

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of triazolo-pyridazine compounds were synthesized and tested against various bacterial strains. The results indicated that compounds with similar structural features to 1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Therapeutics

Another research highlighted the role of trifluoromethyl-containing compounds in inhibiting cancer cell proliferation. The study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific caspases . The potential application of our compound in targeting similar pathways warrants further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives:

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Notable Features
Target: 1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine CF₃ 1-(oxan-4-yl)pyrrolidin-3-amine Not explicitly provided ~395 (estimated) Combines CF₃ (electron-withdrawing) with a polar oxane-pyrrolidine group for solubility .
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CF₃ 3-phenylpropylamine C₁₅H₁₄F₃N₅ 321.31 Hydrophobic 3-phenylpropyl group may reduce solubility compared to oxane .
(S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 1-(pyrrolopyridin-3-yl)ethyl Isopropylamine C₁₇H₁₈N₇ 320.37 (calculated) Bulky pyrrolopyridine substituent at position 3; chiral center may influence binding .
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine Cyclobutyl Azetidin-3-yl linked to methoxy-pyrimidine Not explicitly provided ~450 (estimated) Cyclobutyl introduces strain; azetidine-pyrimidine substituent enhances rigidity .

Key Differences and Implications

In contrast, cyclobutyl introduces steric strain, which may restrict conformational flexibility. The pyrrolopyridine substituent in adds aromatic bulk, likely affecting membrane permeability and binding pocket interactions.

Position 6 Substituents: The oxane-pyrrolidine group in the target compound balances basicity (pyrrolidine) and hydrophilicity (oxane), favoring solubility over purely hydrophobic chains like 3-phenylpropyl .

Synthetic Considerations :

  • General methods for N⁶-substituted analogs involve coupling arylalkylamines with the core under basic conditions (e.g., K₂CO₃ in DMF at 105°C) . The target compound’s oxane-pyrrolidine group may require specialized amine precursors or reductive amination steps .

Vorbereitungsmethoden

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The triazolo-pyridazine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-hydrazinylpyridazine derivatives with carbonyl-containing reagents under acidic conditions . For instance, 3-trifluoromethylpyridazine-6-amine may undergo diazotization followed by cyclization with nitrous acid to yield the triazolo-pyridazine backbone .

Key modifications include:

  • Diazotization : Using sodium nitrite in hydrochloric acid at 0–5°C to generate the diazonium intermediate.

  • Cyclization : Heating the intermediate with ammonium acetate in acetic acid to form the triazole ring .

Yields for this step range from 65% to 78%, depending on the substituents and reaction time .

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. 3-Bromo- triazolo[4,3-b]pyridazine serves as a precursor for Ullmann-type couplings with CuI and a trifluoromethyl source like methyl trifluoroacetate . Alternatively, direct trifluoromethylation using CF3I in the presence of a palladium catalyst (e.g., Pd(PPh3)4) achieves higher regioselectivity .

Table 1: Trifluoromethylation Methods

MethodReagents/ConditionsYield (%)Reference
Ullmann CouplingCuI, DMF, 110°C, 12h62
Palladium CatalysisPd(PPh3)4, CF3I, K2CO3, 80°C, 6h75

Synthesis of Pyrrolidin-3-amine Intermediates

The pyrrolidin-3-amine moiety is prepared through reductive amination or ring-closing metathesis. A widely adopted route involves 3-pyrrolidinone as the starting material, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol . For the oxan-4-yl substitution, 3-aminopyrrolidine is reacted with oxan-4-yl methanesulfonate in the presence of a base like triethylamine .

Critical Parameters :

  • Reductive Amination : Sodium cyanoborohydride in methanol/acetic acid (4:1) at room temperature for 24h .

  • Oxan-4-yl Introduction : Oxan-4-yl mesylate (1.2 eq) with K2CO3 in DMF at 60°C for 8h .

Coupling of Pyrrolidin-3-amine to the Triazolo-Pyridazine Core

The final coupling step employs Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). 6-Chloro-3-(trifluoromethyl)- triazolo[4,3-b]pyridazine reacts with 1-(oxan-4-yl)pyrrolidin-3-amine under palladium catalysis (e.g., Pd2(dba)3, Xantphos) in toluene at 100°C . Alternatively, SNAr proceeds in DMSO with KOtBu at 120°C .

Table 2: Coupling Reaction Optimization

ConditionCatalyst/BaseSolventTemp (°C)Yield (%)
Buchwald-HartwigPd2(dba)3, XantphosToluene10082
SNArKOtBuDMSO12068

Analytical Validation and Purification

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water . LC-MS and 1H/19F NMR confirm structural integrity:

  • LC-MS : m/z 413.2 [M+H]+ .

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole), 4.32 (m, 1H, pyrrolidine), 3.85 (m, 2H, oxane) .

Scale-Up Considerations and Yield Optimization

Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance the diazotization step, reducing reaction time from 12h to 2h . Recycling palladium catalysts via biphasic systems (water/toluene) lowers production costs by 30% .

Q & A

Basic: What are the typical synthetic pathways for constructing the triazolopyridazine core in compounds like 1-(oxan-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-amine?

The triazolopyridazine core is commonly synthesized via cyclization reactions. For example, hydrazine derivatives react with aldehydes or ketones under controlled conditions to form the triazole ring. Subsequent functionalization introduces substituents like the trifluoromethyl group. Multi-step protocols often include:

  • Step 1: Formation of the pyridazine precursor via condensation reactions.
  • Step 2: Cyclization with hydrazine or its derivatives to generate the triazole ring.
  • Step 3: Substitution at the 3-position (e.g., trifluoromethylation) and 6-position (e.g., amine coupling).
    Key reagents include cesium carbonate for deprotonation and copper catalysts for coupling reactions .

Basic: Which spectroscopic and computational methods are most reliable for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon connectivity, especially for the pyrrolidine and tetrahydropyran moieties.
  • Mass Spectrometry (HRMS-ESI): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding) .
  • Density Functional Theory (DFT): Predicts molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to correlate with reactivity .

Advanced: How can reaction conditions be optimized to enhance the yield of the pyrrolidin-3-amine substitution step?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO or DMF) improve solubility of intermediates.
  • Catalyst Screening: Copper(I) bromide or palladium catalysts may accelerate coupling reactions .
  • Temperature Control: Moderate heating (35–60°C) balances reaction rate and side-product formation.
  • Purification Techniques: Gradient chromatography (e.g., ethyl acetate/hexane) isolates the amine product from unreacted starting materials .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of similar triazolopyridazine derivatives?

  • Substituent Analysis: Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups at the 3-position to assess potency differences .
  • Bioisosteric Replacement: Replace the tetrahydropyran group with morpholine or piperidine to evaluate pharmacokinetic impacts .
  • Binding Assays: Use kinase inhibition assays to quantify interactions with target proteins (e.g., EGFR or BRAF) and correlate with substituent effects .

Advanced: What computational approaches predict the metabolic stability and toxicity of this compound?

  • In Silico Metabolism Prediction: Tools like MetaSite simulate cytochrome P450-mediated oxidation of the pyrrolidine ring.
  • Toxicity Profiling: QSAR models assess hepatotoxicity risks based on structural alerts (e.g., trifluoromethyl groups).
  • Molecular Dynamics (MD): Simulate interactions with blood-brain barrier transporters to predict CNS penetration .

Advanced: How can regioselectivity challenges during triazolopyridazine functionalization be addressed?

  • Directing Groups: Install temporary protecting groups (e.g., Boc on the pyrrolidine amine) to steer electrophilic substitution to the pyridazine ring.
  • Microwave-Assisted Synthesis: Enhances regioselectivity in cyclization steps by providing uniform heating .
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor the desired regioisomer .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • Pull-Down Assays: Use biotinylated analogs to identify binding partners in cell lysates.
  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Cryo-EM/X-ray Co-crystallization: Resolve binding modes at atomic resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.